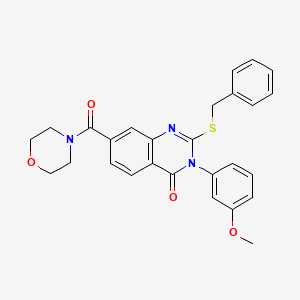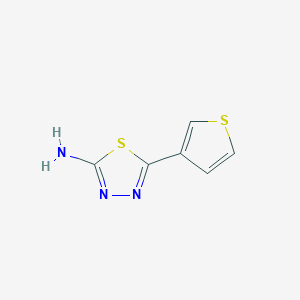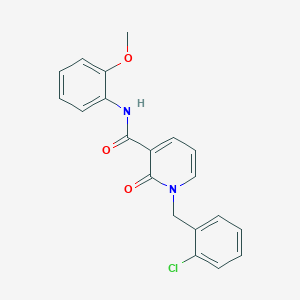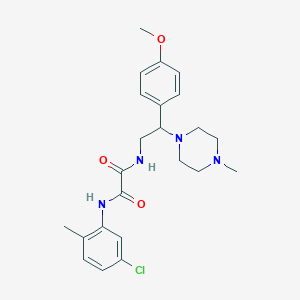![molecular formula C23H15N3 B2515345 2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile CAS No. 339012-88-3](/img/structure/B2515345.png)
2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile," is not directly reported in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, compounds with cyano and phenyl groups attached to a benzene ring are common in the literature, indicating a potential for diverse chemical reactivity and applications in materials science due to their photoluminescent properties .
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds . This reaction is widely used to create various substituted benzene derivatives, which suggests that a similar approach could be employed for the synthesis of "this compound."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzene derivatives . The crystal structures of these compounds reveal information about bond lengths, angles, and overall molecular geometry, which can be crucial for understanding the physical and chemical properties of the compounds. For example, the presence of substituents on the benzene ring can influence the planarity of the molecule and the conjugation of the π-system .
Chemical Reactions Analysis
The chemical reactivity of benzene derivatives is influenced by the substituents attached to the benzene ring. Cyano groups, for instance, can participate in nucleophilic addition reactions due to their electron-withdrawing nature . Additionally, the presence of phenyl groups can lead to the formation of chiral centers and affect the overall reactivity of the compound . The synthesis of chiral complexes and the study of their reactivity with alcohols are examples of the complex chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are often studied using a combination of experimental techniques and computational methods . Spectroscopic investigations, including NMR, FT-IR, and UV-vis, provide insights into the electronic structure and functional groups present in the molecule . Computational studies, such as density functional theory (DFT) calculations, complement experimental data by predicting the ground state geometry and electronic distribution within the molecule . The photoluminescent properties of these compounds are of particular interest, as they can lead to applications in materials science and optoelectronics .
科学的研究の応用
Crystal Structure Analysis
Research on similar cyano-substituted benzene compounds indicates the importance of crystal structure determination for understanding molecular configurations and interactions. For instance, studies have been conducted on the crystal structures of polysubstituted benzenes, revealing insights into their molecular composition, such as coplanarity and dihedral angles between benzene rings, which are crucial for material design and application in fields like material science and organic electronics. The detailed analysis of these structures provides foundational knowledge for manipulating chemical properties for specific applications (Zhang, 2013).
Photoluminescence and Material Properties
Compounds related to 2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile have been explored for their photoluminescent properties. For example, the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrate the potential of cyano-substituted benzenes in developing materials with high photoluminescence, which is significant for applications in optoelectronics and photonics (Lowe & Weder, 2002). Similarly, the preparation of poly(ether imide)s containing functional cyano groups and their processing into thin films highlight the versatility of these materials in electronics, due to their thermal stability, glass transition temperatures, and dielectric properties (Bacosca et al., 2012).
Chemical Reactivity and Catalysis
The reactivity of cyano-substituted compounds, including cationic platinum(II) complexes with bis(aryl)diimine ligands, underscores the role of electronic and steric effects in chemical reactions such as C—H activation. This reactivity is crucial for catalytic processes, organic synthesis, and the development of new materials with tailored properties (Zhong, Labinger, & Bercaw, 2002). Furthermore, tetranuclear copper(II)-Schiff-base complexes demonstrate the catalytic oxidation of hydrocarbons, illustrating the potential of cyano-substituted compounds in enhancing catalytic efficiency and selectivity (Roy & Manassero, 2010).
Safety and Hazards
特性
IUPAC Name |
2,6-bis[cyano(phenyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c24-14-21(17-8-3-1-4-9-17)19-12-7-13-20(23(19)16-26)22(15-25)18-10-5-2-6-11-18/h1-13,21-22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVMXPIBQUCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)C(C#N)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)


![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)
![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)



![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)
